molecular formula C16H30N2O2 B1448168 tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate CAS No. 1443981-90-5

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

Cat. No.: B1448168
CAS No.: 1443981-90-5
M. Wt: 282.42 g/mol
InChI Key: MSQUHYIHWZHTAA-UHFFFAOYSA-N
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Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate (Cs2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Cyclobutylpiperidine derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a cyclobutylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQUHYIHWZHTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

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